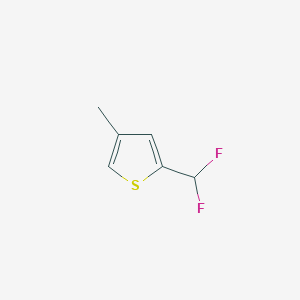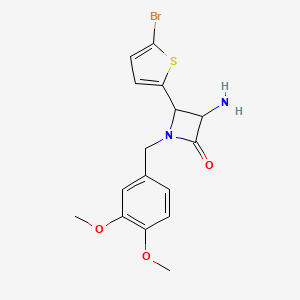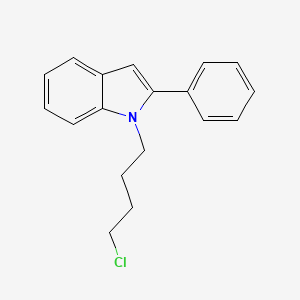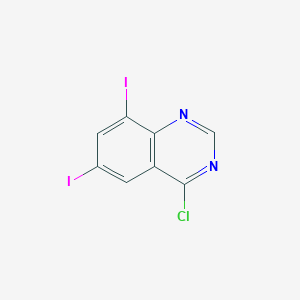
2-(Difluoromethyl)-4-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-4-methylthiophene is an organosulfur compound characterized by the presence of a thiophene ring substituted with a difluoromethyl group at the 2-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-methylthiophene typically involves the introduction of the difluoromethyl group into a pre-formed thiophene ring. One common method is the difluoromethylation of 4-methylthiophene using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions. The reaction is often carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide, and a suitable solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, including the use of transition metal catalysts, can also be employed to facilitate the difluoromethylation reaction under milder conditions and with higher selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-4-methylthiophene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the 5-position of the thiophene ring, facilitated by reagents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitro groups.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated or nitrated thiophenes.
Scientific Research Applications
2-(Difluoromethyl)-4-methylthiophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: The compound’s unique properties make it a valuable probe in biochemical studies, especially in the investigation of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its stability and electronic properties.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-4-methylthiophene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. Additionally, the presence of the thiophene ring can facilitate π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
2-(Trifluoromethyl)-4-methylthiophene: Similar structure but with a trifluoromethyl group, which can lead to different reactivity and properties.
2-(Difluoromethyl)-5-methylthiophene: Positional isomer with the methyl group at the 5-position, affecting its chemical behavior and applications.
2-(Difluoromethyl)thiophene: Lacks the methyl group, which can influence its reactivity and interaction with other molecules.
Uniqueness: 2-(Difluoromethyl)-4-methylthiophene is unique due to the specific positioning of the difluoromethyl and methyl groups, which confer distinct electronic and steric properties. These features can significantly impact the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H6F2S |
|---|---|
Molecular Weight |
148.18 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-methylthiophene |
InChI |
InChI=1S/C6H6F2S/c1-4-2-5(6(7)8)9-3-4/h2-3,6H,1H3 |
InChI Key |
MRJFFVQKKRYSGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063849.png)










